molecular formula C12H10ClNO2 B11878100 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid

2-(2-Chloro-6-methylquinolin-3-yl)acetic acid

Cat. No.: B11878100
M. Wt: 235.66 g/mol
InChI Key: RVARFLJGFFSCQB-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities

Preparation Methods

The synthesis of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid typically involves the reaction of 2-chloro-6-methylquinoline with acetic acid derivatives. One common method is the nucleophilic substitution reaction where 2-chloro-6-methylquinoline is treated with acetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

2-(2-Chloro-6-methylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinoline derivatives with potential pharmacological activities.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to antimicrobial and anticancer effects . The compound may also modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

2-(2-Chloro-6-methylquinolin-3-yl)acetic acid can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-(2-chloro-6-methylquinolin-3-yl)acetic acid

InChI

InChI=1S/C12H10ClNO2/c1-7-2-3-10-8(4-7)5-9(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16)

InChI Key

RVARFLJGFFSCQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O

Origin of Product

United States

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